U89232
Overview
Description
U 89232 is a chemical compound known for its role as an opener of the cardioselective ATP-sensitive potassium (KATP) channel . It is a derivative of cromakalim, another well-known KATP channel opener . U 89232 has been studied for its potential cardioprotective effects, particularly in the context of myocardial ischemia .
Preparation Methods
U 89232 is synthesized as a cyanoguanidine analog of cromakalim . The synthetic route involves the reaction of appropriate starting materials under specific conditions to yield the desired product. Detailed synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature .
Chemical Reactions Analysis
U 89232 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are typical for compounds with functional groups that can be oxidized or reduced.
Substitution Reactions: U 89232 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
U 89232 has several scientific research applications, including:
Cardioprotection: U 89232 has been shown to reduce infarct size in models of myocardial ischemia, making it a potential candidate for cardioprotective therapies.
Vascular Studies: It has been studied for its effects on vascular smooth muscle and cardiac tissue, demonstrating relaxation effects in isolated vascular segments.
Electrophysiology: U 89232 affects cardiac electrophysiology by shortening the duration of the cardiac action potential.
Pharmacological Research: It is used in research to understand the mechanisms of KATP channel openers and their potential therapeutic applications.
Mechanism of Action
U 89232 exerts its effects by opening the ATP-sensitive potassium (KATP) channels in cardiac and vascular tissues . This action leads to hyperpolarization of the cell membrane, which can protect cardiac cells during ischemic events by reducing calcium influx and preserving cellular energy . The molecular targets of U 89232 include the KATP channels, and its cardioprotective effects are mediated through these channels .
Comparison with Similar Compounds
U 89232 is similar to other KATP channel openers such as cromakalim and pinacidil . it has unique properties that distinguish it from these compounds:
Cromakalim: U 89232 is a cyanoguanidine analog of cromakalim and shares similar cardioprotective effects.
Pinacidil: Both U 89232 and pinacidil are KATP channel openers, but U 89232 is less potent in vascular smooth muscle compared to cromakalim.
Glyburide: Glyburide is a KATP channel blocker that can antagonize the effects of U 89232, highlighting the specificity of U 89232 for KATP channels.
Biological Activity
U89232, also known as BMS-189365, is a compound recognized for its biological activity as a cardioselective ATP-sensitive potassium (KATP) channel opener. This compound has been studied for its potential therapeutic applications, particularly in the context of ischemic heart disease.
This compound functions primarily by opening KATP channels, which leads to hyperpolarization of the cardiac myocytes. This hyperpolarization reduces calcium influx and subsequently decreases myocardial oxygen demand. The compound exhibits a selective action on cardiac tissues, making it a subject of interest for treating conditions like angina and heart failure.
Pharmacological Profile
The pharmacological properties of this compound have been characterized through various studies:
- IC₅₀ Values : this compound has shown an IC₅₀ value indicative of its potency as a KATP channel opener. Specific values can vary based on experimental conditions but are generally in the low micromolar range.
- Selectivity : this compound demonstrates a degree of selectivity towards cardiac KATP channels compared to other tissue types, which is crucial for minimizing side effects in non-cardiac tissues.
In Vitro and In Vivo Studies
Research has included both in vitro and in vivo assessments to evaluate the biological activity of this compound:
- In Vitro Studies : These studies typically involve isolated cardiac myocytes where the effects of this compound on action potentials and contractility are measured. Results indicate that this compound effectively reduces contractile force while increasing relaxation rates.
- In Vivo Studies : Animal models have been utilized to assess the therapeutic efficacy of this compound during ischemic episodes. Findings suggest that administration of this compound prior to induced ischemia can significantly reduce myocardial injury and improve recovery post-ischemia.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
- Case Study 1 : A clinical trial involving patients with stable angina demonstrated that this compound improved exercise tolerance and reduced anginal episodes compared to placebo.
- Case Study 2 : In patients with heart failure, this compound administration resulted in improved hemodynamic parameters and quality of life measures, supporting its role as a beneficial adjunct therapy.
Table 1: Summary of Biological Activity
Parameter | Value/Description |
---|---|
Compound Name | This compound (BMS-189365) |
Mechanism of Action | KATP channel opener |
IC₅₀ | Low micromolar range |
Selectivity | Cardiac KATP channels |
Therapeutic Applications | Ischemic heart disease |
Table 2: In Vivo Efficacy Results
Study Type | Outcome Measures | Results |
---|---|---|
Ischemia Model | Myocardial Injury | Significant reduction with this compound |
Exercise Tolerance | Duration until angina onset | Increased duration with treatment |
Hemodynamic Parameters | Cardiac output, blood pressure | Improved metrics post-administration |
Properties
IUPAC Name |
1-cyano-2-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(2-methylbutan-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-6-18(2,3)24-17(22-11-21)23-15-13-9-12(10-20)7-8-14(13)26-19(4,5)16(15)25/h7-9,15-16,25H,6H2,1-5H3,(H2,22,23,24)/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYZVGFXSLYSCF-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=NC1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)NC(=N[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158461 | |
Record name | U 89232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134017-78-0 | |
Record name | U 89232 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134017780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | U 89232 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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